Closantel sodium
Overview
Description
Synthesis Analysis
The synthesis of Closantel Sodium involves a series of chemical reactions starting from salicylic acid derivatives, undergoing chlorination, nitration, and subsequent reactions with amines. However, detailed synthetic routes in the literature are scarce due to proprietary processes of pharmaceutical companies.
Molecular Structure Analysis
Closantel Sodium is characterized by its unique molecular structure, which includes a halogenated salicylanilide moiety. This structure is crucial for its antiparasitic activity, as it allows for the interaction with the energy metabolism pathways of parasites. The presence of sodium in its structure enhances its solubility, making it effective in various formulations.
Chemical Reactions and Properties
Closantel Sodium partakes in reactions typical of halogenated organics and anilides, including substitution reactions. Its chemical stability under physiological conditions contributes to its efficacy as an antiparasitic agent. The compound's interactions with biological molecules are central to its mechanism of action, inhibiting the energy metabolism of parasites.
Physical Properties Analysis
The physical properties of Closantel Sodium, such as its melting point, solubility in various solvents, and crystalline form, are influenced by its molecular structure. These properties are essential for the formulation of veterinary medicines, affecting the drug's bioavailability and effectiveness.
Chemical Properties Analysis
Chemically, Closantel Sodium exhibits properties typical of both salicylanilides and sodium salts. It is stable under a wide range of conditions but may undergo hydrolysis in the presence of strong acids or bases. Its chemical properties, including reactivity and stability, play a role in its storage, handling, and formulation into medicines.
For more in-depth information on each aspect mentioned, further research into specific scientific studies and reviews on Closantel Sodium would be beneficial. This summary provides a foundational understanding of the compound from a scientific perspective, highlighting the importance of its synthesis, structure, and properties in its role as an antiparasitic agent.
References
- Ultrasound-assisted dispersive liquid–liquid microextraction and multivariate optimization for determination of Sodium Closantel in biological samples and pharmaceutical formula (Pourhossein & Alizadeh, 2018).
- Analytical Separation of Closantel Enantiomers by HPLC (Saleh et al., 2021).
- Unexpected Stable Stoichiometries of Sodium Chlorides (Zhang et al., 2012).
- High-pressure synthesis and structural characterization of the type II clathrate compound Na(30.5)Si(136) encapsulating two sodium atoms in the same silicon polyhedral cages (Yamanaka et al., 2014).
Scientific Research Applications
Treatment of Fasciolosis : Closantel is used for treating and controlling fasciolosis in sheep and cattle. However, it has been associated with blindness in sheep when overdosed (Barlow, Sharpe, & Kincaid, 2002).
Efficacy Against Parasites : It has shown high effectiveness in reducing Fascioloides magna burdens in sheep and is also used to control sheep parasites like Haemonchus contortus, although resistance has emerged in some cases (Stromberg et al., 1985); (Rothwell & Sangster, 1997).
Control of Gastrointestinal Nematodes : Combining closantel with other worm control strategies can effectively control gastrointestinal nematodes in sheep, particularly in specific regions like the Kenya highlands (Maingi et al., 1997).
Anti-Parvovirus Potential : Closantel Sodium has been identified as a potential specific and effective anti-canine parvovirus (CPV) drug, indicating its broader antiviral applications (Zhou et al., 2019).
Effect on Milk and Dairy Products : Research indicates that closantel residues persist in milk and dairy products, with specific withdrawal times post-treatment, making it essential to manage its use in dairy animals (Power et al., 2013); (Iezzi et al., 2014).
Toxicity in Humans : While effective in animals, closantel can have a profoundly destructive effect on humans, causing visual acuity deterioration, retinal abnormalities, and other disorders even when consumed in low doses (O'Leary, Gasior, & McElnea, 2023); (Tabatabaei et al., 2016).
Safety And Hazards
Closantel Sodium is classified as having acute toxicity, oral (Category 3), H301 . It is also classified as having short-term (acute) aquatic hazard (Category 1), H400, and long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGMDNUOGTSIK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2I2N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Closantel sodium | |
CAS RN |
61438-64-0 | |
Record name | Closantel sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061438640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-o-tolyl]-2-hydroxy-3,5-diiodobenzamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOSANTEL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBS9YC04P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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